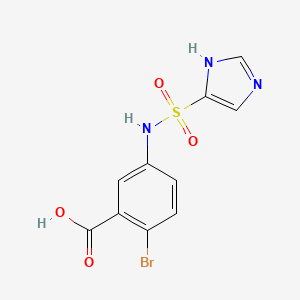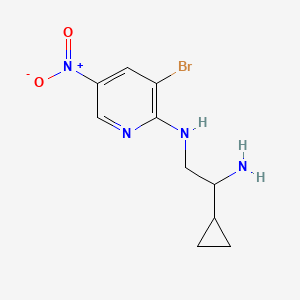
N-(4-aminobutyl)-4-bromo-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-aminobutyl)-4-bromo-2-methoxybenzamide, also known as JNJ-17203212, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities.
科学的研究の応用
N-(4-aminobutyl)-4-bromo-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been shown to have potential applications in the treatment of neuropathic pain, migraine, and other neurological disorders. In addition, N-(4-aminobutyl)-4-bromo-2-methoxybenzamide has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy.
作用機序
N-(4-aminobutyl)-4-bromo-2-methoxybenzamide acts as a selective antagonist of the tachykinin NK1 receptor, which is involved in the regulation of pain, anxiety, and depression. By blocking the activity of this receptor, N-(4-aminobutyl)-4-bromo-2-methoxybenzamide reduces the transmission of pain signals and modulates the release of neurotransmitters in the brain. This mechanism of action has been extensively studied and has been found to be effective in reducing pain and anxiety in preclinical models.
Biochemical and Physiological Effects:
N-(4-aminobutyl)-4-bromo-2-methoxybenzamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the release of substance P, a neuropeptide that is involved in the transmission of pain signals. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety. In addition, N-(4-aminobutyl)-4-bromo-2-methoxybenzamide has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in cancer and other inflammatory diseases.
実験室実験の利点と制限
N-(4-aminobutyl)-4-bromo-2-methoxybenzamide has several advantages for lab experiments. It is a highly selective antagonist of the tachykinin NK1 receptor, making it a useful tool for studying the role of this receptor in pain, anxiety, and depression. It is also highly soluble in water, which makes it easy to administer in preclinical studies. However, N-(4-aminobutyl)-4-bromo-2-methoxybenzamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term studies. In addition, it has low bioavailability, which may limit its effectiveness in clinical trials.
将来の方向性
There are several future directions for research on N-(4-aminobutyl)-4-bromo-2-methoxybenzamide. One area of interest is the potential therapeutic applications of this compound in cancer therapy. N-(4-aminobutyl)-4-bromo-2-methoxybenzamide has been found to have anti-tumor properties, and further studies are needed to determine its effectiveness in treating different types of cancer. Another area of interest is the potential use of N-(4-aminobutyl)-4-bromo-2-methoxybenzamide in combination with other drugs for the treatment of pain, anxiety, and depression. Finally, further studies are needed to determine the safety and efficacy of N-(4-aminobutyl)-4-bromo-2-methoxybenzamide in clinical trials, and to identify any potential side effects or drug interactions.
合成法
N-(4-aminobutyl)-4-bromo-2-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobutylamine. The final product is obtained by treating the resulting amide with hydrogen gas in the presence of a palladium catalyst. This method has been optimized for high yield and purity, making it suitable for large-scale production.
特性
IUPAC Name |
N-(4-aminobutyl)-4-bromo-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-17-11-8-9(13)4-5-10(11)12(16)15-7-3-2-6-14/h4-5,8H,2-3,6-7,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYSIJZXMWBFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)NCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]oxan-4-ol](/img/structure/B6643672.png)
![2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B6643678.png)
![4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol](/img/structure/B6643693.png)


![(3R)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidin-3-amine](/img/structure/B6643703.png)
![1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol](/img/structure/B6643710.png)


![3-[3-(1,3-Thiazole-4-carbonylamino)phenyl]propanoic acid](/img/structure/B6643741.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B6643743.png)
![N-(4-phenoxyphenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B6643751.png)
![2-Ethyl-2-[(oxane-4-carbonylamino)methyl]butanoic acid](/img/structure/B6643764.png)
![1-[[(2-Methylpyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B6643771.png)